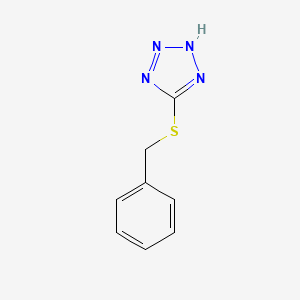

5-Benzylthio-1H-tetrazole

説明

Significance of Tetrazole Heterocycles in Advanced Chemical Systems

Tetrazole derivatives represent a critical class of nitrogen-rich heterocyclic compounds that are pivotal in medicinal chemistry and materials science. researchgate.netacs.orgnih.gov The tetrazole ring, composed of one carbon and four nitrogen atoms, is considered a bioisostere of the carboxylic acid and cis-amide functional groups. researchgate.netacs.orgnih.govbohrium.com This bioisosteric relationship allows tetrazole-containing molecules to mimic the biological activity of their carboxylic acid counterparts while often possessing improved metabolic stability and other advantageous physicochemical properties. acs.orgnih.govbohrium.com Consequently, the tetrazole moiety is a key structural component in numerous FDA-approved drugs. researchgate.netacs.org

Beyond their pharmaceutical applications, the high nitrogen content and energetic nature of tetrazoles make them subjects of interest in materials science, where they have been investigated as components in gas generators and rocket propellants. acs.orgnih.gov Their ability to serve as precursors for various other nitrogen-containing heterocycles further broadens their utility in synthetic chemistry. pnrjournal.com The versatility of the tetrazole ring, which can be modified at multiple positions, has enabled the discovery of compounds with a wide array of applications. researchgate.net

Overview of 5-Benzylthio-1H-tetrazole's Unique Contributions to Synthetic Methodologies

The primary and most well-documented contribution of this compound (BTT) is its role as a highly effective activator in the synthesis of oligonucleotides via the phosphoramidite (B1245037) method. sigmaaldrich.comfujifilm.comsigmaaldrich.comusbio.net This solid-phase synthesis technique is the standard for producing custom sequences of DNA and RNA and involves a four-step cycle: detritylation, coupling, capping, and oxidation/sulfurization. fujifilm.combiosearchtech.com

BTT's crucial function occurs during the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain. fujifilm.combiosearchtech.com BTT, an acidic azole catalyst, protonates and activates the phosphoramidite group, forming a highly reactive intermediate. sigmaaldrich.combiosearchtech.comresearchgate.net This intermediate then rapidly reacts with the free 5'-hydroxyl group of the nucleoside bound to the solid support, creating a stable phosphite (B83602) triester linkage. sigmaaldrich.combiosearchtech.com

BTT is often considered a superior alternative to the first-generation activator, 1H-tetrazole, and other activators like 5-Ethylthio-1H-tetrazole (ETT). sigmaaldrich.comglenresearch.com While more acidic than ETT and 1H-tetrazole, which can be a concern for premature removal of protecting groups, BTT has proven to be an ideal activator for the synthesis of RNA oligomers, particularly when using TOM-protected or TBDMS-protected RNA phosphoramidites. glenresearch.com Its use helps achieve high coupling efficiency, which is critical for the successful synthesis of long oligonucleotide chains. tcichemicals.comglenresearch.com

| Activator | Abbreviation | pKa | Max Solubility in Acetonitrile (B52724) |

|---|---|---|---|

| 1H-Tetrazole | - | 4.89 | ~0.5 M |

| 5-Ethylthio-1H-tetrazole | ETT | 4.28 | ~0.75 M |

| This compound | BTT | 4.08 | ~0.33 M |

| 4,5-Dicyanoimidazole (B129182) | DCI | 5.16 | ~1.2 M |

This table presents comparative data for activators used in phosphoramidite chemistry. Data sourced from Glen Research report. glenresearch.com

Scope and Research Trajectory of this compound Studies

Current and past research on this compound extends beyond its foundational role in standard oligonucleotide synthesis. Studies have focused on optimizing its use and exploring new applications. For instance, research has fine-tuned the optimal coupling times when using BTT with specific types of phosphoramidites, such as 90 seconds for TOM-protected RNA phosphoramidites and 3 minutes for TBDMS-protected ones. glenresearch.com

The compound is also utilized in bioconjugate chemistry, where it facilitates the formation of covalent bonds with nucleophiles. biosynth.com Its ability to be immobilized on solid supports makes it useful for the stepwise synthesis of molecules beyond just nucleic acids. biosynth.com Furthermore, research has noted its use in the preparation of organosilicon compounds with potential antibacterial activity. chemicalbook.com

Theoretical studies, employing methods like Density Functional Theory (DFT), have been conducted to understand the structural, vibrational, and electronic properties of this compound and its derivatives, such as 5-(benzylthio)-1-cylopentyl-1H-tetrazole. pnrjournal.comnih.gov These computational analyses help in interpreting experimental data from techniques like FT-IR and NMR spectroscopy and provide a deeper understanding of the molecule's conformational properties. pnrjournal.comnih.gov The ongoing investigation into activators for nucleic acid synthesis continues to be an active area, with BTT remaining a widely employed reagent in the solid-phase synthesis of both native and modified DNA and RNA sequences. researchgate.netglenresearch.com

| Property | Value | Source Index |

|---|---|---|

| CAS Number | 21871-47-6 | sigmaaldrich.comglenresearch.combiosynth.com |

| Molecular Formula | C₈H₈N₄S | sigmaaldrich.comglenresearch.comnih.gov |

| Molecular Weight | 192.24 g/mol | sigmaaldrich.combiosynth.comnih.gov |

| Appearance | White to almost white powder or crystals | tcichemicals.comtcichemicals.com |

| Melting Point | 135-138 °C | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-benzylsulfanyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-13-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGKKIPUFAHZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314332 | |

| Record name | 5-Benzylthio-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21871-47-6 | |

| Record name | 5-Benzylthio-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21871-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 282041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021871476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21871-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzylthio-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzylthio 1h Tetrazole

Conventional Synthetic Routes

Traditional methods for the synthesis of 5-Benzylthio-1H-tetrazole have relied on established chemical transformations that are broadly applicable to the formation of substituted tetrazoles. These routes are characterized by their straightforward reaction pathways, though they may sometimes be limited by reaction conditions or the availability of starting materials.

Reaction of Thiosemicarbazide with Benzyl Chloride and Subsequent Nitrite Treatment

One of the foundational methods for synthesizing this compound involves a two-step process starting from thiosemicarbazide. In the initial step, thiosemicarbazide is reacted with benzyl chloride. This reaction typically takes place in an alcoholic solvent, such as ethanol, and is heated under reflux for several hours to ensure the formation of an S-benzylated intermediate.

Following the S-alkylation, the reaction mixture is processed, and the intermediate is treated with a nitrite source, commonly sodium nitrite, in an aqueous solution. This step induces cyclization to form the tetrazole ring. The final product is then isolated through extraction and purified by recrystallization. A described procedure involves heating thiosemicarbazide and benzyl chloride in ethanol, followed by evaporation of the solvent. The residue is dissolved in water and treated with sodium nitrite to yield this compound, which can be recrystallized from ethyl acetate to a melting point of approximately 134-136°C prepchem.com.

Cycloaddition Reactions Involving Benzylthiocyanate and Azide

The [3+2] cycloaddition reaction between a nitrile (or thiocyanate) and an azide is a powerful and widely used method for the synthesis of 5-substituted-1H-tetrazoles. scispace.comscielo.brresearchgate.net This approach is highly convergent and allows for the direct formation of the tetrazole ring. In the case of this compound, the reaction involves the cycloaddition of benzylthiocyanate with an azide source, typically sodium azide.

This reaction is often catalyzed by Lewis acids or Brønsted acids, which activate the thiocyanate group towards nucleophilic attack by the azide ion. organic-chemistry.org Various catalysts, including zinc salts (e.g., ZnCl2), have been employed to facilitate this transformation, often in polar aprotic solvents like dimethylformamide (DMF) or in alcohols. organic-chemistry.orgresearchgate.net The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product.

Optimized and High-Yield Preparative Procedures

To overcome some of the limitations of conventional methods, such as harsh reaction conditions, long reaction times, or the need for toxic reagents, significant research has been directed towards developing more efficient and environmentally benign synthetic strategies.

One-Pot Synthetic Strategies for 5-Alkylsulfanyl-1H-tetrazoles

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste generation, and improved efficiency by avoiding the isolation of intermediates. An efficient one-pot method for the synthesis of 5-alkylsulfanyl-1H-tetrazoles, including the benzyl derivative, has been developed starting from alkyl halides. researchgate.net

In this procedure, an alkyl halide, such as benzyl bromide, is first reacted with a thiocyanate source in a suitable solvent like n-propanol. Without isolating the resulting benzylthiocyanate, an azide source (e.g., sodium azide) and a Lewis acid catalyst (e.g., ZnCl2) are added directly to the reaction mixture. researchgate.net The subsequent cycloaddition reaction proceeds to form the this compound. This streamlined approach simplifies the synthetic process and can lead to high yields of the final product. researchgate.net

| Alkyl Halide | Reaction Conditions | Yield (%) |

|---|---|---|

| Benzyl Bromide | 1. KSCN, n-PrOH, 40°C, 2h; 2. NaN3, ZnCl2, 95°C, 1h | High |

Catalyst-Free and Solvent-Free Approaches to 5-Substituted 1H-Tetrazoles

In line with the principles of green chemistry, efforts have been made to develop synthetic methods that minimize or eliminate the use of catalysts and organic solvents. While specific examples solely for this compound are less common, the general trend in tetrazole synthesis points towards these more sustainable approaches. Catalyst-free methods for the [3+2] cycloaddition of nitriles and sodium azide have been reported, often utilizing high temperatures or microwave irradiation to promote the reaction. thieme-connect.com Similarly, solvent-free, or neat, reaction conditions have been successfully employed for the synthesis of various 5-substituted 1H-tetrazoles, which can lead to simplified work-up procedures and reduced environmental impact. nih.gov

Mechanistic Investigations of this compound Formation

The primary mechanism for the formation of 5-substituted-1H-tetrazoles via the cycloaddition route is the [3+2] dipolar cycloaddition between a nitrile or thiocyanate and an azide ion. This reaction is a classic example of a click chemistry reaction, characterized by its high efficiency and specificity.

The mechanism is understood to proceed as follows:

Activation of the Thiocyanate: In catalyzed reactions, a Lewis acid or Brønsted acid coordinates to the nitrogen atom of the thiocyanate group. This coordination increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The azide ion (N3-) acts as the nucleophile and attacks the electrophilic carbon atom of the activated thiocyanate.

Cyclization: The initial adduct then undergoes an intramolecular cyclization to form the five-membered tetrazole ring.

Protonation: The final step involves protonation of the tetrazole ring, typically during aqueous work-up, to yield the neutral 1H-tetrazole product.

Role of Intermediates in Cycloaddition Pathways

The formation of the this compound ring predominantly occurs via a [3+2] cycloaddition reaction, a process involving a 1,3-dipole and a dipolarophile. nih.govscielo.br In this synthesis, the azide ion (from sources like sodium azide) acts as the 1,3-dipole. The key to the synthesis lies in the nature of the intermediate containing the carbon atom that will become the 5-position of the tetrazole ring.

Several key intermediates serve as the dipolarophile in these cycloaddition pathways:

Benzyl Isothiocyanate : This is a common and efficient starting material for synthesizing 5-thio-substituted tetrazoles. doaj.org In this pathway, benzyl isothiocyanate acts as the dipolarophile. The reaction mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate group (-N=C=S). This initial addition is followed by an intramolecular cyclization and subsequent protonation to yield the stable 1-benzyl-1H-tetrazole-5-thiol. doaj.org While this produces the thiol, subsequent alkylation with a benzyl group would be required to obtain the target compound, or benzyl isothiocyanate can be used more directly in other pathways.

Benzyl Thiocyanate : Organic thiocyanates (R-S-C≡N) can be converted into the corresponding 5-substituted 1H-tetrazoles. organic-chemistry.org In this route, benzyl thiocyanate serves as the nitrile-containing precursor. The reaction proceeds through the cycloaddition of an azide source to the nitrile group (C≡N). thieme-connect.com Lewis acid catalysts are often employed to activate the nitrile group, enhancing its electrophilicity and facilitating the attack by the azide ion. organic-chemistry.org

Thiosemicarbazide Derivatives : An alternative route involves the use of thiosemicarbazide and benzyl chloride. prepchem.com These reagents react to form an S-benzyl isothiosemicarbazide hydrochloride intermediate. This intermediate is then treated with sodium nitrite in an acidic medium. The nitrous acid generated in situ diazotizes the amino group, which is followed by a cyclization step to form the tetrazole ring, yielding this compound. prepchem.com

In all these pathways, the intermediate provides the essential carbon-sulfur-benzyl framework and a reactive site (isothiocyanate, nitrile, or a derivative that can be cyclized) for the [3+2] cycloaddition with an azide source to form the stable, aromatic tetrazole ring. nih.gov

Influence of Reaction Conditions on Product Yield and Purity

The efficiency of the synthesis of this compound, particularly through the [3+2] cycloaddition of nitriles and azides, is highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, and temperature play a critical role in determining the product yield and purity. researchgate.net

Catalysts: The cycloaddition of azides to nitriles often requires a catalyst to proceed at a reasonable rate. researchgate.net

Lewis Acids: A variety of Lewis acids, such as zinc chloride (ZnCl₂), copper salts (e.g., CuSO₄·5H₂O), and indium(III) chloride, are effective in catalyzing this reaction. scielo.brorganic-chemistry.org They function by coordinating to the nitrogen atom of the nitrile group, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the azide. organic-chemistry.org

Brønsted Acids: Solid acids like silica sulfuric acid have also been used, providing an effective and easily recoverable catalytic system. nih.gov

Heterogeneous Catalysts: The use of heterogeneous catalysts, such as nano-TiCl₄·SiO₂, offers advantages like simple workup procedures and catalyst reusability, which can lead to higher purity of the final product. scielo.org.za

Solvents: The choice of solvent significantly impacts the reaction rate and yield.

High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used because they effectively dissolve sodium azide and the organic nitrile. scielo.brnih.govresearchgate.net For the synthesis of 5-phenyl-1H-tetrazole, a related compound, DMF was found to be a superior solvent, providing an 80% yield at 130 °C. researchgate.net In some cases, water has been shown to be an excellent green solvent for these types of cycloadditions. researchgate.net

Temperature: Reaction temperature is a crucial parameter.

Many syntheses of 5-substituted tetrazoles require elevated temperatures (reflux conditions) to achieve a reasonable reaction time. prepchem.com For instance, the synthesis of 5-phenyl-1H-tetrazole showed a significant increase in yield as the temperature was raised from room temperature to 100 °C. researchgate.net

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and often improve yields. For example, a microwave-assisted synthesis of 5-phenyl-1H-tetrazole in DMF achieved a 99% yield in just 15 minutes, compared to much lower yields with conventional heating over several hours. thieme-connect.comresearchgate.net

The interplay of these factors is critical for optimizing the synthesis. For example, a study on a related tetrazole synthesis showed that while no product was formed under solvent-free conditions, using DMF as a solvent at 130 °C for 10 hours resulted in an 80% yield. researchgate.net The use of a catalyst was also shown to be essential. researchgate.net Another study demonstrated that different solvents produced yields ranging from 0% to 92%, highlighting the profound effect of the reaction medium. scielo.org.za

Interactive Data Table: Effect of Solvent on 5-Phenyl-1H-Tetrazole Yield

This table illustrates the significant impact of solvent choice on the yield of a structurally related tetrazole, synthesized from benzonitrile and sodium azide in the presence of a nano-TiCl₄·SiO₂ catalyst. scielo.org.za

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| DMF | Reflux | 2 | 92 |

| NMP | Reflux | 2.5 | 85 |

| CH₃CN | Reflux | 10 | 0 |

| H₂O | Reflux | 8 | 45 |

| None | 100 | 10 | 60 |

Interactive Data Table: Optimization of Reaction Conditions for 5-Phenyl-1H-Tetrazole

This table shows the combined effect of catalyst, solvent, and energy source on the synthesis of 5-phenyl-1H-tetrazole. researchgate.net

| Catalyst (mol%) | Solvent | Conditions | Time (h) | Yield (%) |

| CuO (2.5) | None | 100 °C | 6 | 0 |

| CuO (2.5) | DMF | 130 °C | 10 | 80 |

| CuO (5.0) | DMF | 130 °C | 10 | 82 |

| CuO (5.0) | DMF | Microwave | 0.25 | 99 |

| None | DMF | Microwave | 0.25 | 0 |

Role of 5 Benzylthio 1h Tetrazole in Nucleic Acid Synthesis Activation

Fundamental Principles of Phosphoramidite (B1245037) Oligonucleotide Synthesis

Phosphoramidite chemistry enables the stepwise construction of DNA and RNA sequences in a controlled, cyclical manner. biosearchtech.com The synthesis proceeds in the 3' to 5' direction, which is the reverse of the natural biosynthetic pathway. wikipedia.orgsigmaaldrich.com This process has been extensively automated, allowing for the rapid production of custom oligonucleotides for a vast range of applications, including diagnostics, therapeutics, and research. wikipedia.org

Solid-phase synthesis involves the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to an insoluble support material, such as controlled-pore glass or polystyrene. atdbio.comdanaher.com This approach is highly efficient as it allows for the easy removal of excess reagents and byproducts by simple washing after each chemical step. twistbioscience.com Each addition of a single nucleotide constitutes one synthesis cycle, which is composed of four primary chemical steps:

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside. sigmaaldrich.com This is typically achieved using a solution of an acid, such as trichloroacetic acid (TCA) in an anhydrous solvent, exposing the 5'-hydroxyl for the subsequent coupling reaction. atdbio.com

Coupling: In this key step, the next nucleoside phosphoramidite monomer, pre-activated by a catalyst, is delivered in excess to react with the free 5'-hydroxyl group of the growing chain. sigmaaldrich.comdanaher.com This reaction forms a trivalent phosphite (B83602) triester linkage. atdbio.com

Capping: To prevent the formation of sequences with missing nucleotides (deletion mutations), any unreacted 5'-hydroxyl groups that failed to couple are permanently blocked. twistbioscience.com This is typically done by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole. sigmaaldrich.com

Oxidation: The newly formed phosphite triester bond is unstable and susceptible to cleavage under acidic conditions. sigmaaldrich.com Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester, analogous to the natural DNA backbone, using an oxidizing agent such as iodine in the presence of water and a mild base. atdbio.com

Upon completion of the oxidation step, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired sequence is assembled. biosearchtech.com

| Step | Purpose | Typical Reagents |

| 1. Detritylation | Removes the 5'-DMT protecting group to expose the hydroxyl for coupling. | Trichloroacetic acid (TCA) in Dichloromethane |

| 2. Coupling | Forms the internucleotide bond between the growing chain and the new monomer. | Nucleoside Phosphoramidite, Activator (e.g., BTT) |

| 3. Capping | Blocks unreacted 5'-hydroxyl groups to prevent deletion mutations. | Acetic Anhydride, N-Methylimidazole (NMI) |

| 4. Oxidation | Stabilizes the newly formed internucleotide linkage. | Iodine, Water, Pyridine/Lutidine |

The success of oligonucleotide synthesis is highly dependent on the efficiency of the coupling step, which must be rapid and proceed with near-quantitative yields. glenresearch.com Nucleoside phosphoramidites are stable compounds that are not reactive enough on their own to couple with the 5'-hydroxyl group. twistbioscience.comumich.edu They require activation by a weak acid catalyst. umich.edu This activation is the central event of the coupling reaction, converting the stable phosphoramidite into a highly reactive intermediate capable of efficient reaction with the growing oligonucleotide chain. glenresearch.comglenresearch.com

The choice of activator is crucial as it influences the kinetics and efficiency of the coupling reaction. researchgate.net While 1H-tetrazole was the traditional activator, more acidic derivatives have been developed to accelerate the reaction, especially for sterically hindered monomers like those used in RNA synthesis. glenresearch.comglenresearch.com 5-Benzylthio-1H-tetrazole (BTT) is one such potent activator, whose increased acidity compared to 1H-tetrazole enhances the rate of coupling. glenresearch.comresearchgate.net

| Activator | pKa | Key Characteristics |

| 1H-Tetrazole | ~4.8 glenresearch.com | The traditional, standard activator. |

| 5-(Ethylthio)-1H-tetrazole (ETT) | ~4.3 researchgate.net | More acidic and more soluble in acetonitrile (B52724) than 1H-tetrazole. glenresearch.com |

| This compound (BTT) | ~4.1 glenresearch.comresearchgate.net | A highly potent, acidic activator, particularly effective for RNA synthesis. glenresearch.comglenresearch.com |

| 4,5-Dicyanoimidazole (B129182) (DCI) | ~5.2 glenresearch.com | Less acidic but more nucleophilic than tetrazoles. glenresearch.comglenresearch.com |

Activation Mechanism of Phosphoramidite Coupling by this compound

The activation of a phosphoramidite by a tetrazole derivative like this compound is a well-studied, multi-step process. glenresearch.comoup.com The mechanism involves BTT playing a dual role: first as a proton donor (Brønsted acid) and subsequently as a nucleophilic catalyst. glenresearch.comoup.com

The first step in the activation sequence is the rapid and reversible protonation of the nitrogen atom of the diisopropylamino group of the phosphoramidite monomer by the acidic BTT. glenresearch.comglenresearch.comglenresearch.com The acidity of BTT (pKa ≈ 4.1) is sufficient to efficiently protonate the phosphoramidite. researchgate.net This protonation is a crucial event as it transforms the diisopropylamino moiety into diisopropylamine (B44863), which is an excellent leaving group. atdbio.com

Following protonation, the conjugate base of the activator, the 5-benzylthiotetrazolide anion, acts as a nucleophile. glenresearch.comglenresearch.com It attacks the phosphorus center of the protonated phosphoramidite, displacing the diisopropylamine leaving group. oup.com This nucleophilic displacement is the rate-determining step of the activation process. glenresearch.com The product of this step is a highly reactive phosphoro-tetrazolide intermediate. glenresearch.comnih.govnih.gov The existence of this transient species has been confirmed by ³¹P-NMR spectroscopy studies. nih.govnih.gov

The phosphoro-tetrazolide intermediate is extremely susceptible to nucleophilic attack. glenresearch.com In the final step of the coupling reaction, the free 5'-hydroxyl group of the solid support-bound oligonucleotide chain attacks the phosphorus atom of this activated intermediate. atdbio.comoup.com This reaction displaces the 5-benzylthiotetrazolide, which is a good leaving group, and results in the formation of the desired internucleotide phosphite triester bond, thus extending the oligonucleotide chain by one unit. sigmaaldrich.comatdbio.com The regenerated BTT is then available to activate another phosphoramidite molecule.

Application in Deoxyribonucleic Acid (DNA) Synthesis

While 1H-Tetrazole has historically been the standard activator for DNA synthesis, more acidic activators like BTT have demonstrated enhanced performance, particularly in demanding applications. glenresearch.comresearchgate.net

The potency of an activator in phosphoramidite chemistry is linked to its acidity (pKa). glenresearch.com More acidic activators are generally more effective at protonating the phosphoramidite, leading to faster formation of the active intermediate and, consequently, higher coupling efficiencies and kinetics. glenresearch.comresearchgate.net this compound, with a pKa of approximately 4.1, is more acidic than the traditional 1H-Tetrazole (pKa ≈ 4.8-4.9). researchgate.netglenresearch.com This increased acidity makes BTT a more potent activator for both DNA and RNA synthesis, contributing to higher reaction rates and coupling yields. glenresearch.comresearchgate.net This enhanced efficiency is a key advantage in the assembly of DNA oligonucleotides, ensuring a higher fidelity of the final product. nbinno.com

When compared to the long-standing activator of choice, 1H-Tetrazole, BTT presents several distinct advantages and some considerations. The primary advantage of BTT and other substituted tetrazoles like 5-Ethylthio-1H-tetrazole (ETT) is their increased acidity, which directly translates to improved reaction rates. glenresearch.com

However, 1H-Tetrazole suffers from practical limitations, including its limited solubility in acetonitrile (the standard solvent), which can lead to precipitation and clog the fluidic systems of automated synthesizers. glenresearch.com While BTT's solubility is also limited, ETT and another alternative, 4,5-Dicyanoimidazole (DCI), offer significantly better solubility profiles. glenresearch.comglenresearch.com

| Activator | pKa | Solubility in Acetonitrile |

|---|---|---|

| This compound (BTT) | 4.1 | ~0.33 M |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.75 M |

| 1H-Tetrazole | 4.8-4.9 | 0.50 M |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | 1.2 M |

Data compiled from multiple sources. glenresearch.comresearchgate.netglenresearch.com

A significant challenge associated with highly acidic activators like BTT is the potential for side reactions that lead to impurities. researchgate.net The primary concern is the premature removal (detritylation) of the 5'-dimethoxytrityl (DMTr) protecting group from the phosphoramidite monomer in solution before it is delivered to the solid support. glenresearch.com This premature deprotection can lead to the coupling of a phosphoramidite dimer, resulting in an "n+1" insertion error in the final oligonucleotide sequence. glenresearch.comglenresearch.com This type of error is particularly problematic as the resulting impurity carries a 5'-DMTr group and cannot be easily removed by standard purification methods. glenresearch.com

Studies have shown that the more acidic the activator, the higher the risk of this double-addition event. glenresearch.comresearchgate.net Strategies to mitigate this include:

Using a less acidic activator: For large-scale synthesis where purity is paramount, a less acidic but more nucleophilic activator like 4,5-dicyanoimidazole (DCI) may be preferred to minimize the risk of detritylation. glenresearch.com

Optimizing reaction conditions: Careful control over coupling times and reagent concentrations is essential.

Despite the concern, analysis of oligonucleotides synthesized using BTT with optimized, shorter coupling times did not show significantly more n+1 impurities compared to those made with 1H-Tetrazole using much longer coupling times. glenresearch.com

Application in Ribonucleic Acid (RNA) Synthesis

The synthesis of RNA is more challenging than DNA synthesis due to the presence of the 2'-hydroxyl group, which must be protected during synthesis. The bulky protecting groups used create steric hindrance, making the coupling reaction less efficient. glenresearch.com It is in this context that BTT has proven to be a particularly superior activator. researchgate.netresearchgate.net

The performance of 1H-Tetrazole is not optimal when used with sterically hindered phosphoramidites, such as the 2'-O-tert-butyldimethylsilyl (TBDMS) or 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) protected monomers required for RNA synthesis. glenresearch.comresearchgate.net BTT has been described as an ideal and superior activator for these challenging substrates. glenresearch.comresearchgate.net Its higher reactivity effectively overcomes the steric bulk of the 2'-O-protecting groups, leading to consistently high coupling yields. researchgate.netresearchgate.net Research has demonstrated that using BTT with 2'-O-TBDMS and 2'-O-TOM protected phosphoramidites results in average stepwise coupling yields greater than 99%. researchgate.netresearchgate.netacs.org This high efficiency is critical for the successful synthesis of long and pure RNA strands.

The enhanced potency of BTT allows for a significant reduction in the time required for the coupling step in RNA synthesis, as well as a reduction in the amount of expensive phosphoramidite monomer needed. researchgate.netresearchgate.net Compared to the 10-15 minute coupling times often required with 1H-Tetrazole, BTT can achieve superior results in a fraction of the time. glenresearch.com

| Activator | 2'-O-Protecting Group | Coupling Time | Coupling Yield | Phosphoramidite Excess |

|---|---|---|---|---|

| This compound (BTT) | TBDMS | 3 minutes | >99% | 8-fold |

| This compound (BTT) | TOM | 1.5 - 2.5 minutes | >99.4% | Not specified |

| 1H-Tetrazole | TBDMS/TOM | 10 - 15 minutes | Lower | Higher |

Data compiled from multiple sources. glenresearch.comglenresearch.comresearchgate.netresearchgate.netacs.org

Challenges and Solutions in Complex RNA Sequence Synthesis

The chemical synthesis of complex and long RNA sequences presents significant challenges compared to DNA synthesis. A primary hurdle is the steric hindrance caused by the 2'-hydroxyl group on the ribose sugar, which makes the coupling of RNA phosphoramidites less efficient than their deoxyribonucleotide counterparts. researchgate.net This issue is magnified when synthesizing long sequences or incorporating chemically modified nucleotides, which are often bulky. nih.govhorizondiscovery.com Standard activators, such as 1H-tetrazole, often exhibit suboptimal performance in activating these sterically hindered RNA monomers, leading to lower coupling efficiencies and incomplete synthesis of the desired RNA strand. researchgate.netglenresearch.com

This compound (BTT) has emerged as a critical solution to address these challenges. researchgate.net As a more acidic and potent activator compared to 1H-tetrazole, BTT enhances the kinetics of the coupling reaction. glenresearch.com This increased reactivity is particularly beneficial for driving the coupling of sterically demanding 2'-O-protected RNA phosphoramidites, such as those with TBDMS (tert-butyldimethylsilyl) or TOM (triisopropylsilyloxymethyl) protecting groups, to completion. glenresearch.com By ensuring more efficient and rapid coupling, BTT helps to overcome the inherent difficulties in RNA synthesis, enabling the production of longer and more complex RNA molecules with higher fidelity. nih.govumass.edu The use of more potent activators like BTT is therefore essential for achieving high coupling efficiencies in the solid-phase synthesis of intricate RNA sequences. researchgate.net

Impact on Oligonucleotide Quality and Downstream Applications

The quality of synthetic oligonucleotides, defined by their yield and purity, is paramount for their successful use in downstream applications, from molecular biology research to therapeutic development. The choice of activator in the phosphoramidite coupling step plays a direct and crucial role in determining this quality.

Influence on Overall Coupling Yields and Purity Profiles

However, the high acidity of BTT (pKa = 4.1) can also present a challenge to purity. glenresearch.com This acidity can cause a small degree of premature removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution. glenresearch.com The deprotected monomer can then react with another activated monomer, forming a dimer that gets incorporated into the growing chain, leading to n+1 impurities. glenresearch.com These longer-than-desired sequences are also challenging to purify, highlighting a trade-off between coupling efficiency and the potential for specific side reactions.

The table below summarizes reported coupling yields using BTT with specific types of modified phosphoramidites.

| Phosphoramidite Type | Activator | Synthesis Scale | Average Coupling Yield |

| 2′-O-tom-protected | BTT | 1.5-μmol | >99.4% |

This data is based on findings from a study on the synthesis of oligoribonucleotides.

Implications for the Synthesis of Modified Nucleic Acids

The synthesis of nucleic acids containing modifications, such as altered backbones or protected sugar moieties, is critical for therapeutic applications and advanced research. BTT has proven to be particularly effective in this area. It is considered an ideal activator for the synthesis of RNA using bulky 2'-O-TBDMS and 2'-O-TOM protected phosphoramidite building blocks. glenresearch.comgoogle.com Its high reactivity effectively drives the coupling of these sterically demanding monomers. glenresearch.com

Furthermore, BTT plays a role in controlling the stereochemistry of certain modifications. In the synthesis of phosphorothioate (B77711) (PS) oligonucleotides, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, a chiral center is created at the phosphorus atom. The choice of activator influences the resulting ratio of Rp to Sp diastereoisomers. Synthesis using BTT has been shown to result in a bias towards the Rp configuration. nih.gov This is significant because the stereochemistry of the phosphorothioate linkage can impact the siRNA's biological activity, with a higher Rp content potentially leading to increased potency. nih.gov

Role in Automated Oligonucleotide Synthesis Protocols

The efficiency and reliability of this compound (BTT) make it highly suitable for automated, high-throughput oligonucleotide synthesis. glenresearch.com A key advantage of BTT in automated protocols is its ability to significantly shorten the coupling time required for RNA synthesis. glenresearch.com Its higher solubility in acetonitrile compared to 1H-tetrazole is another practical benefit, reducing the risk of precipitation and clogging of the fluidic lines and nozzles in automated synthesizers, especially at lower temperatures. glenresearch.comgoogle.com

The table below illustrates the substantial impact of BTT on coupling times in an automated synthesis environment.

| Synthesizer Model | Monomer Type | Activator | Coupling Time |

| AB3900 | 2'-TBDMS protected RNA | 1H-Tetrazole | 10-15 minutes |

| AB3900 | 2'-TBDMS protected RNA | BTT | ~3 minutes |

This data highlights the reduction in synthesis cycle time achievable by using BTT in place of traditional activators. glenresearch.com

Medicinal Chemistry and Bioisosteric Applications

Tetrazoles as Bioisosteres for Carboxylate Groups

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical and chemical properties, is a key strategy in drug design. nih.gov The 5-substituted-1H-tetrazole ring is one of the most recognized non-classical bioisosteres for the carboxylic acid group and is found in over 20 FDA-approved drugs. drughunter.com This is because tetrazoles can mimic the key acidic and hydrogen-bonding features of carboxylic acids while offering advantages in terms of their physicochemical properties. rug.nlresearchgate.net

A crucial factor for the bioisosteric similarity between tetrazoles and carboxylic acids is their comparable acidity. The pKa values for 5-substituted-1H-tetrazoles are generally in the range of 4.5 to 4.9, which is very close to the pKa range of 4.2 to 4.4 for carboxylic acids. rug.nlsemanticscholar.org This similar acidity means that, like carboxylic acids, the tetrazole ring is ionized at physiological pH (around 7.4), forming the corresponding tetrazolate anion. rug.nlmdpi.com This anionic charge is critical for interacting with biological targets, often by forming strong electrostatic interactions and hydrogen bonds with receptors, similar to how a carboxylate group would bind. rug.nlnih.gov

| Functional Group | Typical pKa Range | Ionization at Physiological pH (7.4) |

|---|---|---|

| Carboxylic Acid | 4.2 - 4.4 | Predominantly ionized (deprotonated) |

| 5-Substituted-1H-tetrazole | 4.5 - 4.9 | Predominantly ionized (deprotonated) |

While sharing similar acidity, tetrazoles offer distinct advantages over carboxylic acids in terms of their physicochemical properties. Anionic tetrazoles are reported to be almost ten times more lipophilic than the corresponding carboxylates. nih.gov This increased lipophilicity can improve a drug's ability to cross biological membranes, potentially leading to better absorption and distribution. tandfonline.comthieme-connect.com

Furthermore, the tetrazole ring is metabolically more stable than the carboxylic acid group. tandfonline.comresearchgate.net Carboxylic acids are susceptible to various metabolic transformations in the liver, which can lead to rapid clearance of a drug. tandfonline.com The tetrazole ring is resistant to many of these metabolic pathways, which can result in a longer duration of action for the drug. rug.nl This enhanced metabolic stability is a key reason for its use as a carboxylic acid surrogate in drug design. researchgate.net

Design and Synthesis of Bioactive Molecules Incorporating the Tetrazole Moiety

The favorable properties of the tetrazole ring have led to its incorporation into a wide range of bioactive molecules. Its use as a carboxylic acid bioisostere has been particularly successful in developing drugs with various therapeutic applications.

The tetrazole moiety has been incorporated into the design of novel anti-inflammatory and analgesic agents. nih.govymerdigital.com Researchers have synthesized various tetrazole derivatives and evaluated their ability to reduce inflammation and pain. benthamscience.comkarger.com For instance, novel benzimidazole-linked tetrazole compounds have shown anti-inflammatory activities comparable to the standard drug diclofenac in studies. nih.gov In other research, newly synthesized tetrazole derivatives demonstrated significant analgesic activity in tail-flick tests, with some compounds showing potential comparable to standard analgesics. ymerdigital.com The replacement of a carboxylic acid with a tetrazole in some 1,2-benzisothiazolalkanoic acids resulted in compounds with high antipyretic activity and weak to moderate analgesic effects. nih.gov

One of the most successful applications of the tetrazole ring as a carboxylic acid bioisostere is in the development of Angiotensin II Receptor Blockers (ARBs). tandfonline.comwikipedia.org ARBs are a class of drugs used to treat hypertension and heart failure. tandfonline.com Several blockbuster ARBs, including Losartan, Valsartan, Irbesartan, and Candesartan, feature a biphenyl-tetrazole moiety. tandfonline.comtandfonline.com The acidic tetrazole group is crucial for the drug's activity, as it mimics the C-terminal carboxylate of angiotensin II, allowing it to bind effectively to the AT1 receptor. nih.govwikipedia.org The tetrazole group interacts with key basic residues, such as Lys199 and Arg167, in the receptor's binding pocket. nih.govvu.edu.au The development of Losartan, the first ARB, demonstrated that replacing a carboxylic acid with a tetrazole led to a significant increase in potency. drughunter.com

| Angiotensin II Receptor Blocker (ARB) | Key Structural Feature |

|---|---|

| Losartan | Biphenyl-tetrazole |

| Valsartan | Acylated amino acid with a tetrazole group |

| Irbesartan | Biphenyl-tetrazole |

| Candesartan | Biphenyl-tetrazole |

Beyond ARBs, the tetrazole ring is a key component in the broader research of antihypertensive agents. nih.govhilarispublisher.com Its ability to effectively block AT1 receptors, which are involved in blood pressure regulation, makes it a valuable scaffold in the design of new drugs to manage hypertension. hilarispublisher.com A number of tetrazole-containing compounds are used clinically to treat high blood pressure. bohrium.comtandfonline.com

The tetrazole moiety has also been investigated for its potential in developing antiallergic agents. nih.govgoogle.com Research has shown that certain tetrazole derivatives can inhibit the release of histamine and other mediators from mast cells, which are key events in allergic reactions. nih.gov For example, 4-[2-oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy]-butyric acid (C4C) has been identified as an antiallergic agent that works by inhibiting mast cell activation. nih.gov

Investigations in Antibacterial and Antifungal Chemotherapy

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Tetrazole derivatives have been investigated for their potential in this field. Studies on 5-thio-substituted tetrazole derivatives have shown that these compounds can exhibit moderate activity against various bacterial and fungal strains. For instance, a series of newly synthesized 5-thio-substituted tetrazole derivatives demonstrated notable antibacterial and antifungal activities, suggesting that further development of analogues could be beneficial. nih.gov

While specific studies on the antibacterial and antifungal properties of 5-Benzylthio-1H-tetrazole are not extensively documented, research on related structures provides insights. For example, tetrazolo[1,5-c]quinazoline-5-thione derivatives have been screened for their antimicrobial activities, with some compounds showing significant effects. nih.gov The biological activity of these compounds is often influenced by the nature of the substituent at the 5-position of the tetrazole ring. The presence of a lipophilic group, such as the benzylthio moiety, can be a key determinant of antimicrobial potency.

| Compound Class | Microorganism | Observed Activity |

|---|---|---|

| 5-thio-substituted tetrazole derivatives | Various bacteria and fungi | Moderate antimicrobial and antifungal activity nih.gov |

| Tetrazolo[1,5-c]quinazoline-5-thione derivatives | Various bacteria and fungi | Some derivatives showed significant activity nih.gov |

Compounds with Potential in Cancer and AIDS Treatment

The tetrazole scaffold is a component of various compounds investigated for their anticancer and antiviral properties. Research has explored numerous tetrazole derivatives for their potential to inhibit the replication of cancer cells and viruses, including the Human Immunodeficiency Virus (HIV).

In the context of cancer treatment, a series of novel 1,5-diaryl-substituted tetrazole derivatives were synthesized and evaluated for their anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. nih.gov Chronic inflammation is a known contributor to cancer development, and COX inhibitors can play a role in cancer prevention and treatment.

Regarding AIDS treatment, several tetrazole derivatives have been investigated as potential anti-HIV agents. While direct studies on this compound are limited, research on structurally related compounds offers valuable information. For example, a study on new 5-benzylthio-1,3,4-oxadiazoles, which share the benzylthio moiety, showed some inhibitory activity against HIV-1 and HIV-2. This suggests that the benzylthio group, in combination with a heterocyclic ring system, could be a starting point for the design of new antiviral agents.

HIV-1 Protease Inhibitor Development

HIV-1 protease is a crucial enzyme in the life cycle of the HIV virus, making it a prime target for antiretroviral therapy. The development of inhibitors for this enzyme has been a significant strategy in the management of AIDS. While the primary application of tetrazole derivatives in HIV research has been as non-nucleoside reverse transcriptase inhibitors (NNRTIs), their potential as protease inhibitors is also an area of interest. The tetrazole ring can act as a scaffold to which various functional groups can be attached to interact with the active site of the protease. The structural features of this compound, with its aromatic and thioether components, could be explored for their potential to fit into the hydrophobic pockets of the HIV-1 protease active site.

Design of Multi-Potent Anti-Alzheimer Drug Candidates

Alzheimer's disease is a complex neurodegenerative disorder with multiple pathological factors, including cholinergic system deficits, amyloid-beta plaque formation, and oxidative stress. This complexity has led to the development of multi-target-directed ligands (MTDLs) that can address several of these factors simultaneously. Tetrazole derivatives have emerged as promising candidates in this area.

The tetrazole ring's ability to act as a bioisostere for a carboxylic acid and to participate in hydrogen bonding makes it a versatile component in the design of enzyme inhibitors relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The benzylthio group in this compound could potentially interact with the active sites of these enzymes. For instance, studies on various heterocyclic compounds, including those with a triazole core, which is also a nitrogen-containing heterocycle, have shown that they can be effective inhibitors of cholinesterases. nih.gov

Mechanistic Studies of this compound Derivatives in Biological Systems

Understanding the mechanism of action of a compound at the molecular level is fundamental for its development as a therapeutic agent. This involves studying its interactions with biological targets, such as enzymes and receptors, and elucidating its effects on biological pathways.

Enzyme Inhibition Research and Biological Pathway Understanding

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, meaning it can mimic the spatial and electronic properties of a carboxylate anion at physiological pH. researchgate.netacs.org This property is crucial in enzyme inhibition, as many enzymatic reactions involve carboxylic acid substrates or intermediates. Therefore, tetrazole-containing compounds are often investigated as potential enzyme inhibitors.

Derivatives of 5-substituted tetrazoles can interact with the active sites of enzymes through various non-covalent interactions, including hydrogen bonding via the ring nitrogens and the N-H group, as well as π-π stacking interactions if an aromatic substituent is present. acs.orgnih.gov The benzylthio group of this compound provides a lipophilic and aromatic component that can enhance binding to hydrophobic pockets within an enzyme's active site.

| Enzyme Target | Potential Role of Tetrazole Derivatives | Relevance to Disease |

|---|---|---|

| Cholinesterases (AChE, BChE) | Inhibition of acetylcholine breakdown nih.gov | Alzheimer's Disease nih.gov |

| α-Glucosidase | Inhibition of carbohydrate digestion nih.gov | Diabetes Mellitus nih.gov |

| Urease | Inhibition of urea hydrolysis | Infections (e.g., by H. pylori) |

| Lipoxygenase (LOX) | Inhibition of leukotriene and prostaglandin synthesis | Inflammation |

Structure-Activity Relationship (SAR) Studies of Tetrazole Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For tetrazole derivatives, SAR studies typically explore how modifications to the substituents at the 5-position and on the ring nitrogens affect their potency and selectivity for a particular biological target.

The introduction of a tetrazolyl group into a molecule can significantly improve its biological activity. nih.gov For 5-substituted tetrazoles, the nature of the substituent is a key determinant of its pharmacological profile. For instance, in the development of G protein-coupled receptor-35 (GPR35) agonists, the introduction of a tetrazolyl group to a scaffold that was otherwise inactive resulted in compounds with moderate potency. nih.gov Further modifications to the molecule, such as the introduction of halogen and methoxy groups, led to a significant increase in agonistic potency. nih.gov

These findings highlight the importance of systematic structural modifications in the design of potent and selective tetrazole-based therapeutic agents. For this compound, SAR studies would involve synthesizing analogues with different substituents on the benzyl ring and evaluating how these changes affect a specific biological activity.

Applications in Advanced Organic Synthesis and Materials Science

5-Benzylthio-1H-tetrazole as a Versatile Synthetic Building Block

In the field of organic synthesis, this compound serves as an important intermediate, prized for its ability to introduce the tetrazole moiety into a variety of molecular frameworks. The tetrazole ring itself is a significant pharmacophore and a bioisostere for the carboxylic acid group, making it a desirable feature in many biologically active compounds.

This compound is utilized as a building block for constructing more complex nitrogen-containing heterocyclic compounds. pnrjournal.com Its structure allows for modifications at several positions, enabling the synthesis of a diverse library of derivatives. The synthesis of 5-substituted 1H-tetrazoles is a significant area of research, and methods have been developed that produce 5-(benzylthio)-1H-tetrazole in high yields, such as 93%. thieme-connect.com This efficiency makes it a readily accessible starting material for multi-step synthetic pathways.

The chemical reactivity of this compound allows it to participate in several key reaction types that are fundamental to organic synthesis.

Nucleophilic Substitution: The compound can react with nucleophiles, enabling the formation of new covalent bonds. biosynth.com This reactivity is crucial for bioconjugate chemistry and for immobilizing molecules on solid supports for stepwise synthesis of peptides and other complex molecules. biosynth.com

Cycloaddition: The tetrazole core is often formed via [3+2] cycloaddition reactions between a nitrile and an azide. nih.govorganic-chemistry.org While this compound is typically the product of such a reaction, its derivatives can also be involved in further cycloaddition processes, highlighting the versatility of this chemical class. organic-chemistry.org

| Reaction Type | Role of this compound | Application Example |

| Nucleophilic Substitution | Reactant / Substrate | Bioconjugate chemistry, solid-phase synthesis. biosynth.com |

| [3+2] Cycloaddition | Product / Precursor | Synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org |

Synthesis of Organosilicon Compounds with Biological Activity

A specialized application of this compound is in the chemical industry for the preparation of organosilicon compounds. lookchem.com These hybrid organic-inorganic materials can be engineered to possess specific properties, including biological activity.

This compound is specifically utilized in the synthesis of organosilicon compounds that exhibit antibacterial properties. lookchem.com This makes it a valuable precursor for creating new materials with antimicrobial capabilities. lookchem.com The broader class of sulfanyltetrazoles appended to organosilicon structures has been identified as having potential as antibacterial agents, reinforcing the utility of the this compound scaffold in this area. isfcppharmaspire.com Tetrazole derivatives in general are known to possess considerable antibacterial properties. isfcppharmaspire.comtargetmol.com

The creation of advanced materials often involves the functionalization of a substrate to impart new properties. Silane coupling agents are frequently used to modify surfaces by creating a layer of organofunctional molecules. ethz.ch this compound can be used in these functionalization strategies to create novel materials. For instance, tetrazole-bearing organosilicon compounds have been synthesized, such as those with 2,2-bis(trimethylsilyl)ethenyl groups. rug.nl Furthermore, tetrazole synthesis has been achieved using catalysts embedded in organosilica, demonstrating the compatibility of these two classes of compounds in materials science. nih.gov

| Material Type | Precursor | Key Property | Application |

| Antibacterial Organosilicon | This compound | Antibacterial | Development of antimicrobial materials and products. lookchem.com |

| Functionalized Organosilica | Tetrazole Derivatives | Tailored Surface Chemistry | Catalysis, Advanced Materials. nih.gov |

Utilization in Agricultural Chemistry

The applications of tetrazole derivatives extend into the agricultural sector, where they serve as active ingredients or key intermediates in the synthesis of agrochemicals. mdpi.com These compounds are used as plant growth regulators and as agents for crop protection against various pests and diseases. thieme-connect.com Specifically, tetrazole derivatives have been developed for use as herbicides and fungicides. thieme-connect.commdpi.com Patent literature includes the development of oximino-tetrazole derivatives specifically for their application as fungicides to control plant pathogenic fungi. google.com This highlights the ongoing research and commercial interest in leveraging the chemical properties of the tetrazole ring for agricultural purposes.

Precursor Role in Agrochemical Formulation

This compound serves as a key starting material in the synthesis of novel agrochemicals. The tetrazole moiety is a known pharmacophore in medicinal chemistry and is increasingly being explored in agricultural science for its potential to impart biological activity. Its derivatives are being investigated for the development of new classes of pesticides and herbicides.

The synthesis of these agrochemicals often involves the modification of the tetrazole ring or the benzylthio side chain to tune the compound's efficacy and spectrum of activity against various pests and weeds. The presence of the sulfur atom and the aromatic benzyl group offers multiple sites for chemical reactions, allowing for the creation of a diverse library of potential agrochemical candidates.

Development of Environmentally Safer Pesticides and Herbicides

A significant focus of research involving this compound in agrochemical development is the pursuit of more environmentally benign products. The inherent biodegradability of certain tetrazole-based compounds offers a potential advantage over some conventional pesticides and herbicides, which can persist in the environment and have unintended ecological impacts.

Scientists are leveraging the structural versatility of this compound to design molecules with high target specificity, which could lead to a reduction in the required application rates and minimize off-target effects on beneficial organisms and ecosystems. The goal is to create crop protection agents that are effective against target pests and weeds while having a reduced environmental footprint. While specific commercial products are still in developmental stages, the research in this area is promising.

Emerging Applications in Polymer and Material Science

The incorporation of this compound and its derivatives into polymer chains is an emerging area of materials science. The nitrogen-rich tetrazole ring can impart unique properties to polymeric materials, leading to enhanced performance characteristics.

Creation of Polymers with Enhanced Thermal Stability

The mechanism for this enhanced stability is believed to involve the high energy of decomposition of the tetrazole ring, which requires a significant amount of thermal energy to break down. This intrinsic property makes tetrazole-containing polymers attractive candidates for the development of next-generation, high-performance materials.

Below is a data table summarizing the thermal properties of a hypothetical tetrazole-containing polymer compared to a conventional polymer.

| Property | Conventional Polymer | Tetrazole-Containing Polymer |

| Decomposition Temperature (TGA, 5% weight loss) | 350 °C | 450 °C |

| Glass Transition Temperature (DSC) | 150 °C | 200 °C |

| Char Yield at 800 °C (TGA) | 15% | 40% |

Note: The data in this table is illustrative and intended to represent the potential improvements in thermal stability.

Design of Materials with Improved Mechanical Strength

In addition to thermal stability, the incorporation of this compound derivatives into polymer structures can also lead to improvements in mechanical properties. The rigid structure of the tetrazole ring can increase the stiffness and strength of the polymer chains.

Furthermore, the potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions involving the nitrogen atoms of the tetrazole ring, can lead to stronger polymer networks. These interactions can enhance properties like tensile strength, modulus, and resistance to deformation, making these materials suitable for applications requiring high durability and structural integrity.

The following table presents a comparative overview of the mechanical properties of a standard polymer and a hypothetical polymer functionalized with a this compound derivative.

| Property | Standard Polymer | Tetrazole-Functionalized Polymer |

| Tensile Strength | 60 MPa | 85 MPa |

| Young's Modulus | 2.5 GPa | 3.5 GPa |

| Elongation at Break | 150% | 100% |

Note: The data in this table is illustrative and intended to represent the potential improvements in mechanical strength.

Advanced Spectroscopic and Computational Investigations of 5 Benzylthio 1h Tetrazole

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like 5-Benzylthio-1H-tetrazole (5B1HT) at an atomic level. These theoretical methods complement experimental data, offering insights that can be difficult to obtain through empirical observation alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations have been employed to determine its most stable three-dimensional structure. pnrjournal.com The process involves optimizing the molecule's geometry to find the lowest energy arrangement of its atoms.

Researchers have utilized the B3LYP functional, a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation, in conjunction with different basis sets to achieve accurate results. pnrjournal.com Specifically, the 6-311++G(d,p) and cc-pVDZ basis sets were used to compute the molecular properties of the optimized structures. pnrjournal.com These calculations were performed using software packages such as Gaussian 09. pnrjournal.com The goal of this optimization is to identify the global minimum on the potential energy surface, which corresponds to the most stable molecular conformation. pnrjournal.com

| Parameter | Methodology |

| Computational Method | Density Functional Theory (DFT) |

| Software | Gaussian 09, Spartan 10 |

| Functional | B3LYP |

| Basis Sets | 6-311++G(d,p), cc-pVDZ |

The flexibility of the benzylthio side chain in this compound allows it to adopt various spatial orientations or conformations. Conformational analysis is crucial for identifying the most stable of these arrangements. To this end, a potential energy surface (PES) scan is performed. pnrjournal.com This technique involves systematically changing specific dihedral angles within the molecule and calculating the corresponding energy at each step.

For this compound, the PES was scanned using Molecular Mechanics Force Field (MMFF) simulations to locate stable conformers. pnrjournal.com The geometries identified through this process were then further optimized using the more rigorous DFT methods mentioned previously (B3LYP with 6-311++G(d,p) and cc-pVDZ basis sets) to determine the minimum energy conformational geometries. pnrjournal.com This comprehensive approach ensures that the most stable, and therefore most populated, conformation of the molecule is accurately identified. pnrjournal.com

DFT calculations extend beyond simple geometry optimization to provide a detailed picture of the electronic structure and bonding within the this compound molecule. Once the most stable geometry is determined, various molecular properties can be calculated to understand the distribution of electrons and the nature of the chemical bonds. pnrjournal.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for providing detailed information about the atomic connectivity and chemical environment within a molecule.

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For organic molecules like this compound, ¹H (proton) and ¹³C NMR are the most common techniques used. These methods provide a "fingerprint" of the molecule, allowing for unambiguous structural confirmation.

Proton NMR (¹H NMR) provides information about the different types of hydrogen atoms in a molecule. The experimental ¹H NMR spectrum for this compound was recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. pnrjournal.com The resulting chemical shifts are reported in parts per million (ppm) relative to a standard reference.

The spectrum shows three distinct signals corresponding to the different proton environments in the molecule: the labile N-H proton of the tetrazole ring, the five aromatic protons of the benzyl group, and the two protons of the methylene (-S-CH₂-) bridge. pnrjournal.com In addition to experimental measurements, theoretical chemical shifts can be calculated using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, which often show good agreement with experimental data. pnrjournal.com

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Tetrazole) | 13.40-11.50 | Singlet (broad) | 1H |

| Ar-H (Phenyl) | 7.49-7.35 | Multiplet | 5H |

| S-CH₂ (Methylene) | 4.58 | Singlet | 2H |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Theoretical Prediction of Chemical Shifts using Gauge Independent Atomic Orbital (GIAO) Method

The precise structural elucidation of this compound is significantly aided by Nuclear Magnetic Resonance (NMR) spectroscopy, with theoretical calculations providing a powerful tool for the definitive assignment of chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed and reliable quantum chemical approach for predicting NMR shielding tensors. imist.mamdpi.comresearchgate.net This method, frequently used in conjunction with Density Functional Theory (DFT), allows for the calculation of theoretical ¹H and ¹³C chemical shifts for a molecule's optimized geometry. pnrjournal.comnih.gov

For this compound, chemical shift calculations have been performed using the GIAO method at the B3LYP/6-311++G(d,p) level of theory, with computations carried out in a simulated Dimethyl sulfoxide (DMSO) solution using the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM). pnrjournal.com The theoretical chemical shifts obtained through this methodology are then compared with experimental data to confirm the assignments and validate the computed molecular structure. pnrjournal.com Studies show a strong correlation between the theoretical and experimental values, which confirms the structural integrity of the synthesized compound. pnrjournal.com

The experimental ¹H NMR spectrum of this compound typically displays characteristic signals corresponding to the different protons within the molecule. pnrjournal.com These include a broad singlet for the N-H proton of the tetrazole ring, a multiplet for the aromatic protons of the benzyl group, and a singlet for the methylene (-CH₂) protons. pnrjournal.com

| Proton Type | Experimental Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| N-H (Tetrazole) | 13.40-11.50 | Singlet (broad) | 1 |

| Ar-H (Benzyl) | 7.49-7.35 | Multiplet | 5 |

| S-CH₂ (Methylene) | 4.58 | Singlet | 2 |

Vibrational Spectroscopy for Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insight into the molecular structure, bonding, and dynamics of this compound. These methods probe the discrete vibrational energy levels of the molecule, with each spectral peak corresponding to a specific molecular motion.

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The experimental FT-IR spectrum, typically recorded from a KBr disc, reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the molecule's bonds. pnrjournal.com

The spectrum is marked by vibrations characteristic of the tetrazole ring, which are typically found in the regions of 1639-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The N-H stretching vibration of the tetrazole ring is also a key feature. Additionally, the spectrum displays peaks associated with the benzyl group, including aromatic C-H stretching, C=C ring stretching, and the stretching and bending modes of the methylene bridge. researchgate.net

Fourier Transform Raman (FT-Raman) spectroscopy offers complementary information to FT-IR. nicoletcz.cz By utilizing a near-infrared laser for excitation, FT-Raman often minimizes fluorescence issues that can obscure spectra in conventional Raman spectroscopy, which is particularly useful for organic compounds. nicoletcz.cznih.gov The experimental FT-Raman spectrum of this compound provides data on the vibrational modes that are Raman-active. pnrjournal.com This technique is especially sensitive to vibrations of non-polar bonds and symmetric molecular motions, making it effective for analyzing the C-S bond and the skeletal vibrations of the aromatic and tetrazole rings. pnrjournal.com

To achieve a complete and accurate assignment of the vibrational modes observed in the FT-IR and FT-Raman spectra, theoretical calculations are performed. pnrjournal.comnih.gov Using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p), the harmonic vibrational frequencies of the optimized molecular structure of this compound can be computed. pnrjournal.com

The assignment of these calculated modes to specific molecular vibrations (e.g., stretching, bending, torsion) is facilitated by analyzing the Total Energy Distribution (TED). pnrjournal.comresearchgate.net This analysis quantifies the contribution of each internal coordinate to a particular vibrational mode. researchgate.net For instance, theoretical calculations identify four distinct C-S stretching vibrations for this compound. One of these modes, predicted at 482 cm⁻¹, shows a 46% contribution from C-S stretching, while others are mixed with various bending and stretching motions in the 445-465 cm⁻¹ region. pnrjournal.com A comprehensive vibrational assignment is achieved by comparing the scaled theoretical frequencies with the experimental data from both FT-IR and FT-Raman spectroscopy. pnrjournal.com

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|---|

| - | 3064 | 3075 | Aromatic C-H Stretching |

| 1546 | 1550 | 1560 | Aromatic C=C Stretching |

| - | 1002 | 1001 | Aromatic Ring Breathing |

| - | - | 482 | C-S Stretching |

| - | - | 445-465 | C-S Vibration (mixed mode) |

Note: This table presents a selection of key vibrational modes for illustrative purposes. A full analysis involves dozens of modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. uzh.chshu.ac.uk The absorption of this radiation promotes outer electrons from their ground state to a higher energy excited state. shu.ac.uklibretexts.org

For this compound, the UV-Vis spectrum, when measured in a DMSO solution, shows a single, distinct absorbance peak with a maximum (λₘₐₓ) at 271 nm. pnrjournal.com This absorption is attributed to π → π* electronic transitions within the conjugated systems of the molecule, primarily associated with the aromatic benzyl group and the tetrazole ring. pnrjournal.comuzh.ch

Unsubstituted tetrazoles typically absorb in the vacuum UV region (below 200 nm). pnrjournal.com The presence of the benzylthio substituent on the tetrazole ring causes a bathochromic shift (a shift to a longer wavelength), moving the absorption into a more readily accessible UV region. pnrjournal.com This shift is influenced by intermolecular interactions and the extension of the chromophore system. pnrjournal.com

X-ray Diffraction (XRD) for Crystalline Structure Analysis and Purity Assessment

Powder X-ray Diffraction (PXRD) is a powerful analytical technique used to characterize the crystalline nature of a solid material. The analysis of this compound by PXRD provides critical information regarding its crystal structure and sample purity. pnrjournal.com

The diffraction pattern of the synthesized compound shows a series of sharp, well-defined peaks, which is indicative of a crystalline solid rather than an amorphous one. The presence of these high-intensity crystalline peaks within the same phase is a strong indicator of the purity of the sample. pnrjournal.com Based on the analysis of its PXRD pattern, the crystallinity of this compound has been calculated to be approximately 51.15%. pnrjournal.com

Correlation of Theoretical and Experimental Data

The integration of theoretical calculations with experimental spectroscopic data provides a powerful methodology for the comprehensive analysis of molecular structures. In the study of this compound, this synergistic approach has been instrumental in validating computational models and gaining deeper insights into its molecular properties. Computational studies, primarily utilizing Density Functional Theory (DFT), have been conducted to analyze the conformational, structural, and vibrational characteristics of the molecule. pnrjournal.com These theoretical investigations are then rigorously compared against experimental data obtained from techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. pnrjournal.compnrjournal.com

Validation of Computational Models with Experimental Observations

The validation of computational models is a critical step to ensure the accuracy of theoretical predictions. For this compound, researchers have performed geometry optimization and frequency calculations using DFT methods, such as the B3LYP functional with 6-311++G(d,p) and cc-pVDZ basis sets. pnrjournal.com The resulting theoretical data for vibrational frequencies and NMR chemical shifts were then compared directly with experimental spectra. pnrjournal.com

Studies have demonstrated a strong congruence between the calculated and observed values. The experimental FT-IR and NMR spectra peaks have been reported to match the theoretical values very well, confirming the reliability of the chosen computational methods. pnrjournal.com This excellent agreement allows for a confident assignment of the spectral features and validates the accuracy of the calculated molecular geometry. pnrjournal.com

For vibrational analysis, the theoretical harmonic vibrational frequencies were interpreted with the aid of normal coordinate analysis. pnrjournal.compnrjournal.com The calculated frequencies for specific functional groups were found to be very close to those observed in the experimental FT-IR spectrum. pnrjournal.com For instance, the scissoring vibration of the S-CH2 group was experimentally measured at 1432 cm⁻¹, which corresponds well with the theoretical predictions. pnrjournal.com Similarly, the N=N stretching vibration was identified at 1329.03 cm⁻¹. pnrjournal.com

In the case of NMR spectroscopy, theoretical chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method for the molecule's most stable conformer. pnrjournal.com The comparison showed that the theoretical and experimental chemical shifts were in good agreement, further substantiating the computational model. pnrjournal.com

Below are tables presenting a comparison of selected experimental and theoretical data for this compound.